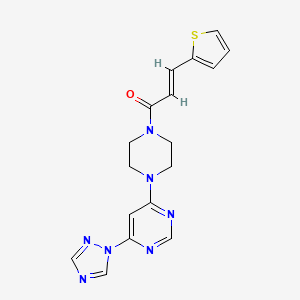

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

This compound features a hybrid heterocyclic scaffold combining pyrimidine, 1,2,4-triazole, piperazine, and thiophene moieties. The thiophene substituent contributes to lipophilicity and π-π stacking interactions, while the piperazine moiety improves solubility and bioavailability .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7OS/c25-17(4-3-14-2-1-9-26-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h1-4,9-13H,5-8H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXHZKGTTWMQCN-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: Starting with a suitable precursor, the triazole ring is formed through a cyclization reaction involving hydrazine derivatives and nitriles.

Pyrimidine Ring Synthesis: The pyrimidine ring is synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable halogenated intermediate.

Thiophene Ring Attachment: The thiophene ring is attached via a Heck reaction, which involves the coupling of a thiophene derivative with an alkenyl halide under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Reactions of the α,β-Unsaturated Carbonyl Group

The prop-2-en-1-one unit enables characteristic conjugate addition and cycloaddition reactions.

Key Notes :

-

The trifluoromethyl group on the pyrimidine ring enhances electrophilicity at the α,β-unsaturated carbonyl, accelerating nucleophilic additions.

-

Stereochemistry of the enone (E-configuration) directs regioselectivity in cycloadditions.

Piperazine and Triazole Reactivity

The piperazine-triazole-pyrimidine core participates in substitution and coordination reactions.

Key Notes :

-

The triazole’s N-atoms are susceptible to electrophilic attack, enabling functionalization at the 1,2,4-triazol-1-yl position .

-

Piperazine’s secondary amines are sites for alkylation or acylation under mild conditions .

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitutions, though steric hindrance from the adjacent carbonyl may limit reactivity.

Key Notes :

-

Substitution occurs preferentially at the 5-position of the thiophene due to electron-donating effects from the sulfur atom .

Oxidation and Stability Studies

The compound’s stability under oxidative conditions is critical for handling and storage.

Key Notes :

-

Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various heterocyclic components. The presence of the triazole and pyrimidine rings enhances its biological activity, making it a candidate for further pharmacological studies. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been shown to possess potent antifungal and antibacterial properties. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis, making these compounds valuable in treating infections resistant to conventional antibiotics.

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar configurations have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, triazole-containing compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization or interference with DNA synthesis.

Neuropharmacological Effects

Studies have explored the neuropharmacological effects of related compounds, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine ring is known for its interaction with neurotransmitter receptors, which may contribute to neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of triazole derivatives against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly at low micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The pyrimidine and piperazine rings may enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine-Triazole Hybrids

Compound A: (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

- Key Difference : Replaces the thiophen-2-yl group with a 2-chlorophenyl substituent.

- Electronic Effects: Chlorine’s electron-withdrawing nature may alter binding affinity in electron-rich environments. Bioactivity: Chlorophenyl derivatives often exhibit enhanced antimicrobial or anticancer activity due to halogen bonding .

Compound B: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Key Difference : Pyrazole replaces triazole, and a trifluoromethylphenyl group substitutes for pyrimidine.

- Impact: Synthetic Route: Coupling with butanoic acid (vs. α,β-unsaturated ketone) simplifies synthesis but reduces conformational rigidity. Pharmacokinetics: The trifluoromethyl group enhances metabolic stability and CNS penetration, making it suitable for neurological targets .

Structural Analogues with Modified Heterocyclic Cores

Compound C: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

- Key Difference : Fused pyrazolo-triazolo-pyrimidine core replaces the discrete triazole-pyrimidine system.

- Impact: Isomerization: Under acidic conditions, these compounds isomerize to pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, altering binding modes . Bioactivity: Fused systems show higher selectivity for adenosine receptors but reduced solubility compared to the target compound.

Compound D: Coumarin-3-yl Pyrimidinone Derivatives

Comparative Data Table

Research Findings and Mechanistic Insights

- Thiophene vs. Chlorophenyl : The thiophene group in the target compound likely improves π-stacking in hydrophobic binding pockets, whereas chlorophenyl enhances halogen bonding in polar regions .

- Piperazine Role : Piperazine derivatives in Compounds A and B demonstrate improved solubility and bioavailability, critical for oral administration .

- Triazole vs. Pyrazole : Triazole’s dual hydrogen-bonding capacity (vs. pyrazole’s single site) may enhance target engagement in kinase inhibition .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Answer:

The synthesis involves multi-step reactions, including condensation of precursors such as thiophene derivatives, pyrimidine intermediates, and piperazine moieties. Critical parameters include:

- Temperature control : Reflux conditions (e.g., 80–100°C) are often required for cyclization steps to form the triazole and pyrimidine rings .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., dichloromethane) aid in purification .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is essential to isolate the product, with yields typically ranging from 40–65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.